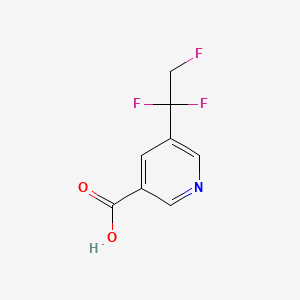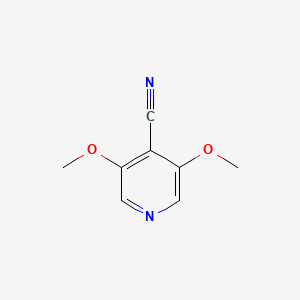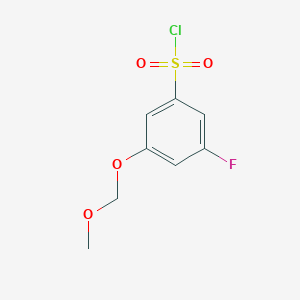![molecular formula C9H11Cl2NO3S B13462426 N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride is an organic compound with a complex structure that includes a chlorinated aromatic ring, a methoxy group, and a sulfamoyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with N-methylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfides.
Hydrolysis: The sulfamoyl chloride group can be hydrolyzed to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Substitution Products: N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfonamides.
Oxidation Products: Sulfonyl chlorides.
Reduction Products: Sulfides.
Hydrolysis Products: Sulfonamides.
Aplicaciones Científicas De Investigación
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a sulfamoyl chloride.
2-chloro-5-methoxyphenyl boronic acid: Contains a boronic acid group instead of a sulfamoyl chloride.
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Contains an ethanamine group and an iodine atom.
Uniqueness
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride is unique due to its combination of a chlorinated aromatic ring, a methoxy group, and a sulfamoyl chloride functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H11Cl2NO3S |
|---|---|
Peso molecular |
284.16 g/mol |
Nombre IUPAC |
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-12(16(11,13)14)6-7-5-8(15-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |
Clave InChI |
RNIYZXLQABINSK-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=C(C=CC(=C1)OC)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
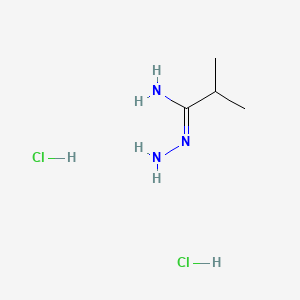
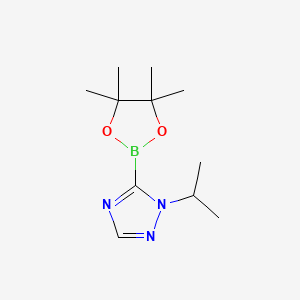
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)


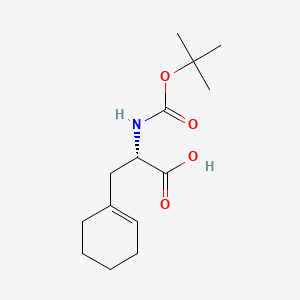
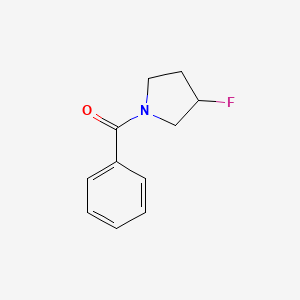

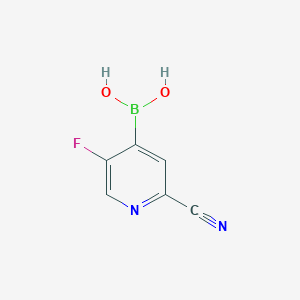
![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
